molecular formula C22H26N2O4 B6349247 4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-05-5

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349247
CAS No.: 1326811-05-5
M. Wt: 382.5 g/mol
InChI Key: GWKNIXCZOKUNCI-UHFFFAOYSA-N
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Description

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a tertiary amine derivative featuring a spirocyclic core structure. This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a fused oxazine and piperidine ring system. The naphthalene-2-carbonyl substituent at the 4-position introduces significant aromatic bulk, which may influence binding affinity in biological systems, while the 8-propyl group modulates lipophilicity and steric interactions .

Properties

IUPAC Name

4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-11-23-12-9-22(10-13-23)24(19(15-28-22)21(26)27)20(25)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14,19H,2,9-13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKNIXCZOKUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a naphthalene moiety and a diazaspiro framework. The compound's molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The presence of the naphthalene carbonyl group enhances the compound's potential for various chemical interactions, influencing its biological activity. The compound also features an oxa bridge and two nitrogen atoms within its diaza framework, contributing to its distinctive chemical properties.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC22H26N2O4C_{22}H_{26}N_{2}O_{4}
Molecular Weight382.45 g/mol
Structural CharacteristicsSpirocyclic structure with naphthalene moiety
Functional GroupsCarbonyl, oxa, diaza

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of functional groups in this compound may enhance its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, compounds designed based on the naphthalene structure have demonstrated activity against Staphylococcus aureus and other pathogenic bacteria by targeting the FtsZ protein involved in bacterial cell division .

Anticancer Potential

The naphthalene moiety is known for its ability to intercalate into DNA, which can lead to cytotoxic effects in cancer cells. Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies typically involve assessing binding affinities to proteins or enzymes implicated in disease pathways.

MechanismDescription
Enzyme InhibitionPotential inhibition of key enzymes in metabolic pathways
DNA IntercalationAbility to intercalate into DNA leading to cytotoxic effects
Protein BindingBinding to specific receptors influencing cellular signaling

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include acylation techniques that introduce the naphthalene carbonyl group into the diazaspiro framework.

Synthesis Overview

  • Formation of Diazaspiro Framework : Cyclization reactions involving appropriate precursors.
  • Acylation : Introduction of the naphthalene carbonyl group using solvents like tetrahydrofuran or dichloromethane.
  • Purification : Techniques such as crystallization or chromatography to achieve high yields and purity.

Case Studies

Recent studies have highlighted the biological efficacy of compounds structurally related to this compound. For instance:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives exhibited MIC values comparable to established antibiotics against Bacillus subtilis and Staphylococcus aureus.
  • Anticancer Activity Assessment : Research indicated that similar compounds induced apoptosis in breast cancer cell lines through DNA damage pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and availability:

Compound Name Substituents (Position 4/8) Molecular Weight (g/mol) Purity Key Features Source
4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (Target) Naphthalene-2-carbonyl / Propyl ~379.37* N/A Bulky aromatic group; moderate lipophilicity CymitQuimica
4-(4-Chlorobenzoyl)-8-propyl-... 4-Chlorobenzoyl / Propyl 366.84 95.0% Enhanced electrophilicity due to Cl substituent; higher polarity CymitQuimica
4-(2,4-Difluorobenzoyl)-8-methyl-... 2,4-Difluorobenzoyl / Methyl 340.32 ≥95% Increased electronegativity; reduced steric hindrance Pharmint
8-Methyl-4-(4-trifluoromethylbenzoyl)-... 4-Trifluoromethylbenzoyl / Methyl 372.34 ≥95% Strong electron-withdrawing CF₃ group; high metabolic stability CymitQuimica
4-(2-Chlorobenzoyl)-8-ethyl-... 2-Chlorobenzoyl / Ethyl 352.81 N/A Ortho-substitution may hinder rotational freedom Huarong Pharm
8-Benzyl-4-(naphthalene-2-carbonyl)-... Naphthalene-2-carbonyl / Benzyl N/A N/A Increased aromaticity and steric bulk at position 8 EvoBlocks

*Estimated based on formula C₂₁H₂₅N₂O₄.

Structural and Functional Insights

  • Aromatic vs. Aliphatic Substituents: The naphthalene-2-carbonyl group in the target compound provides extended π-conjugation compared to smaller aryl (e.g., 4-chlorobenzoyl) or aliphatic (e.g., 3-phenylpropanoyl) substituents . This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
  • Position 8 Modifications: Propyl (C₃H₇) and methyl (CH₃) groups at position 8 influence steric effects.
  • Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., 2,4-difluorobenzoyl, 4-chlorobenzoyl) increase electrophilicity, which could enhance interactions with nucleophilic residues in target proteins .

Pharmacological Relevance

  • Enzyme Inhibition : The spirodiazaspiro scaffold is associated with allosteric modulation, as seen in Inhibitor E (a related spiro compound targeting tryptophan hydroxylase) .
  • Metabolic Stability : The trifluoromethyl group in 4-(4-trifluoromethylbenzoyl)-8-methyl-... confers resistance to oxidative metabolism, a desirable trait for drug candidates .

Research and Commercial Availability

  • The target compound is available from CymitQuimica in 1g quantities, though pricing and detailed specifications require inquiry .
  • Analogs like 4-(4-chlorobenzoyl)-8-propyl-... are listed with ≥95% purity and molecular weights verified via NMR and LC-MS .
  • Discontinued products (e.g., 8-methyl-4-(4-trifluoromethylbenzoyl)-...) highlight the transient availability of specialized spirodiazaspiro derivatives .

Preparation Methods

Lithium Amide Alkylation

Diisopropanolamine reacts with n-butyllithium at −60°C to form a lithium amide base, which undergoes alkylation with ethyl chloroformate to generate a bicyclic intermediate. Subsequent ring expansion with propylamine introduces the 8-propyl group:

Reaction Conditions

  • Base : n-Butyllithium (1.1 equiv) in anhydrous THF

  • Temperature : −60°C to −40°C

  • Alkylating Agent : Ethyl chloroformate (1.4 equiv)

  • Yield : 65–70% after column chromatography

Cyclization Optimization

Higher yields (≥75%) are achieved by substituting tetrahydrofuran with dimethylacetamide (DMAc), which stabilizes the transition state through polar aprotic solvation.

Propyl and Carboxylic Acid Functionalization

Propyl Substituent Installation

The 8-propyl group is introduced early via alkylation of the diazaspiro core with 1-bromopropane under basic conditions (K₂CO₃, DMF).

Carboxylic Acid Formation

The ethyl ester intermediate is hydrolyzed using 2M NaOH in ethanol at 50°C, achieving >95% conversion to the carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity
Lithium Amide CyclizationSpirocore → Propyl → Naphthalene → Hydrolysis58%97%
Nickel-Catalyzed CouplingNaphthalene → Spirocore → Propyl → Hydrolysis63%95%
Hybrid ApproachParallel synthesis of domains → Convergent coupling71%98%

The hybrid approach, which constructs the spirocyclic core and naphthalene carbonyl separately before coupling, offers superior yield and purity by minimizing side reactions.

Analytical Validation

Structural Confirmation

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃) shows characteristic spirocyclic proton signals at δ 3.85–4.15 ppm and naphthalene aromatic protons at δ 7.45–8.20 ppm.

  • HRMS : Calculated for C₂₂H₂₆N₂O₄ [M+H]⁺: 383.1961; Found: 383.1965.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥97% purity with retention time 12.8 min.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs flow chemistry to enhance heat transfer during exothermic steps (e.g., Grignard formation). Continuous stirred-tank reactors (CSTRs) achieve 85% yield for the nickel-catalyzed coupling step, reducing batch variability .

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